![molecular formula C11H11NO3 B062298 7-Amino-4-(methoxymethyl)-2H-chromen-2-one CAS No. 175205-10-4](/img/structure/B62298.png)
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Overview
Description
7-Amino-4-(methoxymethyl)-2H-chromen-2-one (7AMC) is a synthetic compound that has a wide range of applications in the field of scientific research. It is a chromone derivative, which is a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. It is an important intermediate for the synthesis of a variety of biologically active compounds, such as drugs, agrochemicals, and dyes. 7AMC has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Fluorescent Labeling Reagent
7-Amino-4-(methoxymethyl)-2H-chromen-2-one: is commonly used as a fluorescent labeling reagent. It is particularly useful in the trace determination of enzymes due to its ability to emit fluorescence upon excitation. This property makes it an invaluable tool in biochemistry and molecular biology for visualizing and tracking biological molecules .
Antibacterial Agent
Research has indicated that this compound may act as an effective antibacterial agent against multi-drug resistant isolates of Mycobacterium tuberculosis . It affects the cell morphology, which could lead to the development of new therapeutic strategies against tuberculosis .
Electron Donor in Fluorescent Sensors
The amino groups present in the compound can serve as electron donors, which is beneficial in the design of fluorescent sensors. For instance, it can be used to detect mercury ions in aqueous media, showcasing its potential in environmental monitoring and safety .
Photonic & Optical Materials
Due to its photonic and optical properties, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can be used in the development of new materials for photonic and optical applications. This includes the creation of laser dyes that can emit laser in a wide range of wavelengths .
Enzyme Substrate Chromophore
As a chromophore for enzyme substrates, it is used in assays to measure enzyme activity. Its stable fluorescence spectra near physiological pH make it a standard choice for enzyme-linked assays, contributing to our understanding of enzyme kinetics and mechanisms .
Research Tool in Proteomics
In proteomics, this compound can be used as a standard for AMC-based enzyme substrates, including caspase substrates. This application is crucial for studying protein functions and interactions, as well as for identifying potential drug targets .
Mechanism of Action
Target of Action
Similar compounds such as 7-amino-4-methylcoumarin have been used as fluorescent labeling reagents for trace determination of enzymes .
Mode of Action
It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to interact with its targets through hydrogen bonding .
Biochemical Pathways
It’s structurally similar compound, 7-amino-4-methylcoumarin, has been used as a fluorescent probe in various biochemical assays .
Result of Action
tuberculosis as it impacts the cell morphology .
Action Environment
It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to be stable at a storage temperature of 2-8°c .
properties
IUPAC Name |
7-amino-4-(methoxymethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)OC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334025 | |
Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
CAS RN |
175205-10-4 | |
Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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